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Compound of Interest

Compound Name:
2-Chloro-N-methyl-N-

phenylacetamide

Cat. No.: B1329478 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound

2-Chloro-N-methyl-N-phenylacetamide. Below, you will find available spectral data, detailed

experimental protocols for acquiring such data, and a workflow diagram for spectral analysis.

Summary of Spectral Data
While a complete experimental dataset for 2-Chloro-N-methyl-N-phenylacetamide is not

readily available in publicly accessible databases, this section summarizes the known

information and provides expected ranges for key spectral features based on the molecular

structure.

Mass Spectrometry (MS)
The most definitive publicly available data is from Gas Chromatography-Mass Spectrometry

(GC-MS).

Property Value

Mass Spectrum GC-MS; Top peaks (m/z): 183, 106, 134[1]

Note: The peak at m/z 183 likely corresponds to the molecular ion [M]⁺.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific experimental ¹H and ¹³C NMR data for 2-Chloro-N-methyl-N-phenylacetamide are

not available in the searched databases. However, based on the structure, the following

characteristic signals can be predicted.

Expected ¹H NMR Data

Protons
Expected Chemical Shift
(δ, ppm)

Expected Multiplicity

Phenyl (C₆H₅) 7.0 - 7.5 Multiplet

Methylene (-CH₂Cl) ~4.0 Singlet

N-Methyl (-NCH₃) ~3.3 Singlet

Expected ¹³C NMR Data

Carbon Atom Expected Chemical Shift (δ, ppm)

Carbonyl (C=O) 165 - 175

Phenyl (C₆H₅) 120 - 145

Methylene (-CH₂Cl) 40 - 50

N-Methyl (-NCH₃) 35 - 45

Infrared (IR) Spectroscopy
A quantitative list of experimental IR absorption peaks for 2-Chloro-N-methyl-N-
phenylacetamide is not available in the searched public databases. A vapor phase IR

spectrum is noted to exist.[1] Based on the functional groups present, the following

characteristic absorption bands are expected.

Expected IR Absorption Bands
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Functional Group Expected Wavenumber (cm⁻¹)

C=O (Amide) Stretch 1630 - 1680

C-N Stretch 1250 - 1350

C-Cl Stretch 600 - 800

Aromatic C=C Bending 1450 - 1600

Aromatic C-H Bending (out of plane) 690 - 900

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data described

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of purified 2-Chloro-N-methyl-N-phenylacetamide
in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), to the solution to provide a reference peak at 0 ppm.

Data Acquisition: Transfer the solution to an NMR tube. Acquire the ¹H and ¹³C NMR spectra

using a spectrometer, such as a Bruker WM-300.[1] Standard acquisition parameters are

used, although they may be optimized for concentration and desired resolution.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind a small amount of the solid sample with dry potassium bromide (KBr).

Press the mixture into a thin, transparent pellet using a hydraulic press.

Sample Preparation (Thin Film Method):

Dissolve a small amount of the sample in a volatile solvent.
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Deposit the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to

evaporate, leaving a thin film of the compound.

Data Acquisition: Place the KBr pellet or salt plate in the sample holder of an FT-IR

spectrometer and record the spectrum. A background spectrum of the empty spectrometer

should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: For a volatile compound like 2-Chloro-N-methyl-N-phenylacetamide,

Gas Chromatography (GC) is a suitable method for sample introduction, which separates the

compound from any impurities before it enters the mass spectrometer.

Ionization: In the mass spectrometer, the sample is ionized, typically using Electron

Ionization (EI). This process involves bombarding the sample with a high-energy electron

beam, causing the molecule to lose an electron and form a molecular ion [M]⁺.

Fragmentation: The high energy of electron ionization often causes the molecular ion to

fragment into smaller, charged species.

Mass Analysis: The ions are then accelerated and separated based on their mass-to-charge

ratio (m/z) by a mass analyzer.

Detection: A detector records the abundance of each ion at a specific m/z value, generating

a mass spectrum.

Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound and the logical relationships between the different spectral techniques.
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Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Elucidation

Synthesis of 2-Chloro-N-
methyl-N-phenylacetamide

Purification (e.g., Recrystallization,
 Chromatography)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Proton & Carbon Environment
(Chemical Shifts, Coupling)

Functional Groups
(Vibrational Frequencies)

Molecular Weight & Formula
(Molecular Ion, Fragmentation)

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis and Structure Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 2-Chloro-N-methyl-N-phenylacetamide | C9H10ClNO | CID 75797 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectral Analysis of 2-Chloro-N-methyl-N-
phenylacetamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1329478#spectral-data-for-2-chloro-n-methyl-n-
phenylacetamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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